1-butyryl-4-cyclohexylpiperazine
Overview
Description
1-butyryl-4-cyclohexylpiperazine is a useful research compound. Its molecular formula is C14H26N2O and its molecular weight is 238.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 238.204513457 g/mol and the complexity rating of the compound is 241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticonvulsant Activity
A study designed and synthesized a new series of hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, incorporating piperazine structures similar to 1-butyryl-4-cyclohexylpiperazine. These compounds were evaluated for their anticonvulsant activities in preclinical seizure models. One of the compounds exhibited broad-spectrum anticonvulsant activity without impairing motor coordination, highlighting the therapeutic potential of piperazine derivatives in epilepsy treatment Kamiński et al., 2015.
Histamine H4 Receptor Antagonism
Another study focused on the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), identifying a compound with potent in vitro anti-inflammatory and antinociceptive activities. This work demonstrates the relevance of piperazine derivatives in developing new treatments for inflammation and pain Altenbach et al., 2008.
Molecular Structure and Conformation
Research on the molecular structure and conformation of 1-cyclohexylpiperazine, a closely related compound, has provided detailed insights into its stable forms and solvent effects on its molecular geometry. Such studies are crucial for understanding the physicochemical properties of piperazine derivatives, informing their application in drug design and development Alver, 2009.
Complexation and Molecular Interactions
A study on the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids highlighted the unique binding behaviors of butyric acid derivatives, including those related to piperazine structures. These findings have implications for the design of molecular recognition systems and drug molecules Zimmerman et al., 1991.
Antimicrobial Agents
Research into the synthesis of 1-hydroxypiperazine dihydrochloride and its application to pyridone carboxylic acid antibacterial agents demonstrates the potential of piperazine derivatives as bases for developing new antibacterial drugs. This area of research is critical in the face of growing antibiotic resistance Uno et al., 1989.
Properties
IUPAC Name |
1-(4-cyclohexylpiperazin-1-yl)butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-2-6-14(17)16-11-9-15(10-12-16)13-7-4-3-5-8-13/h13H,2-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAOGMVRQSQQPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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